(1S)-1-(1H-benzimidazol-2-yl)ethanamine
Description
Significance of Chiral Amines in Contemporary Organic Synthesis and Medicinal Chemistry Research
Chiral amines are fundamental building blocks in the creation of a vast array of high-value molecules, with a significant presence in over 40% of commercially available pharmaceuticals. nih.govopenaccessgovernment.org Their importance stems from the principle of chirality, where molecules exist as non-superimposable mirror images, or enantiomers. openaccessgovernment.orgyoutube.com In biological systems, this structural difference is critical, as often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org This necessity for enantiomerically pure compounds has driven extensive research into methods for their synthesis. acs.orgacs.org
In organic synthesis, chiral amines are widely used as resolving agents for racemic mixtures of acids and as chiral bases in enantioselective reactions. sigmaaldrich.com They also serve as crucial precursors for the synthesis of complex chiral ligands and organocatalysts, which are instrumental in controlling the stereochemical outcome of chemical transformations. acs.org The development of efficient and sustainable methods for producing chiral amines, such as biocatalytic routes using engineered enzymes and transition-metal-catalyzed asymmetric hydrogenation, remains an active area of investigation. nih.govacs.org
Overview of Benzimidazole (B57391) Scaffolds within Academic Investigations
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in drug discovery. researchgate.netnih.govingentaconnect.com This designation is due to its frequent appearance in a multitude of FDA-approved drugs and its ability to interact with a wide range of biological targets. nih.govingentaconnect.com The unique structural and electronic properties of the benzimidazole nucleus, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to macromolecules. nih.gov
Consequently, benzimidazole derivatives have been extensively investigated for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govnih.govrsc.org In the field of materials science, benzimidazole-based polymers have been explored for applications such as high-temperature ionomers in electrodes. researchgate.net The versatility of the benzimidazole scaffold has spurred the development of numerous synthetic methodologies, ranging from classical condensation reactions to modern, environmentally friendly techniques. researchgate.netmdpi.com
Positioning of (1S)-1-(1H-benzimidazol-2-yl)ethanamine within the Landscape of Chiral Benzimidazole Research
This compound represents the convergence of the two aforementioned areas of research: chiral amines and benzimidazole scaffolds. The presence of a chiral amine directly attached to the C2 position of the benzimidazole ring makes it a bifunctional molecule with significant potential. epa.govresearchgate.net Research into chiral benzimidazoles has gained considerable momentum in recent decades, establishing them as a relatively new but important field of chiral chemistry. epa.govresearchgate.net
These compounds, including this compound and its analogues, are explored for their applications in various stereodiscrimination processes. epa.govresearchgate.net They can act as organocatalysts in asymmetric transformations, such as enantioselective amination and aldol (B89426) reactions. researchgate.netthieme-connect.comresearchgate.net The combination of a rigid benzimidazole backbone, hydrogen bonding capabilities, and a stereogenic center allows for the creation of highly organized transition states, leading to effective stereochemical control. epa.govresearchgate.net The specific stereochemistry of this compound makes it a valuable chiral building block for the synthesis of more complex molecules with defined three-dimensional structures.
Historical Context of Asymmetric Synthesis Methodologies for Benzimidazole Derivatives
The synthesis of benzimidazole derivatives has a long history, with initial methods often involving the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives under harsh conditions. mdpi.comconnectjournals.com The development of asymmetric synthesis methodologies for this class of compounds is a more recent endeavor, driven by the growing demand for enantiomerically pure pharmaceuticals and fine chemicals. epa.govresearchgate.net
Early approaches to obtaining chiral benzimidazoles often relied on the use of chiral starting materials. For instance, (S)-2-(α-hydroxyethyl)benzimidazole can be synthesized from naturally occurring (S)-lactic acid. researchgate.net More advanced strategies have focused on the development of catalytic asymmetric methods. These include the use of chiral organocatalysts to promote the stereoselective formation of benzimidazole derivatives. thieme-connect.comresearchgate.net For example, commercially available chiral amines have been evaluated as organocatalysts for the stereoselective aldol addition to N1-benzimidazolyl acetaldehyde. thieme-connect.com
Furthermore, metal-based catalysis has been employed, with transition metal complexes facilitating enantioselective transformations to produce chiral benzimidazoles. epa.gov The continuous evolution of synthetic methods, including the use of environmentally benign techniques like microwave-assisted synthesis and mechanochemistry, is expanding the toolbox available to chemists for the construction of complex chiral benzimidazole structures. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSULSSADMIWQD-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925689-54-9 | |
| Record name | (1S)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1s 1 1h Benzimidazol 2 Yl Ethanamine
Retrosynthetic Analysis of the (1S)-1-(1H-benzimidazol-2-yl)ethanamine Scaffold
A retrosynthetic analysis of the target molecule, this compound, allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections for this scaffold center on the formation of the benzimidazole (B57391) ring and the introduction of the chiral aminomethyl group.
Primary Disconnections:
C-N Bond Disconnection (Amine Formation): The most straightforward disconnection is at the C-N bond of the ethanamine side chain. This leads to a chiral electrophile, such as a protected (S)-1-(1H-benzimidazol-2-yl)ethyl halide or sulfonate, and an amine source like ammonia (B1221849) or an ammonia equivalent. Alternatively, a nucleophilic addition to an imine derived from 2-acetylbenzimidazole (B97921) can be envisioned.
C-C Bond Disconnection (Side Chain Attachment): A disconnection of the C-C bond between the benzimidazole ring and the ethylamine (B1201723) moiety points to a 2-lithiobenzimidazole or a related organometallic species reacting with a chiral electrophile representing the ethanamine side chain.
Benzimidazole Ring Formation: The benzimidazole ring itself can be disconnected to reveal o-phenylenediamine (B120857) and a suitable two-carbon electrophile. A common strategy involves the condensation of o-phenylenediamine with lactic acid or its derivatives. connectjournals.com This approach directly introduces the C2 substituent.
A plausible retrosynthetic pathway is illustrated below:
Scheme 1: Retrosynthetic Pathways for this compound
This analysis suggests that key precursors include o-phenylenediamine and a chiral two-carbon synthon, such as (S)-lactic acid or its derivatives. The stereocenter can be introduced either before or after the formation of the benzimidazole ring.
Enantioselective Synthesis Strategies for this compound
The creation of the single enantiomer this compound necessitates the use of enantioselective synthetic methods. These strategies aim to control the stereochemistry at the chiral center, yielding the desired (S)-enantiomer with high purity.
Asymmetric Catalysis in the Formation of the Chiral Center
Asymmetric catalysis offers an efficient route to chiral amines by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. yale.edu For the synthesis of the target molecule, a key strategy involves the asymmetric reduction of a prochiral precursor, such as 2-(1-iminoethyl)-1H-benzimidazole or a related ketimine.
Ruthenium-catalyzed asymmetric transfer hydrogenation is a powerful tool for the synthesis of chiral 1,2-amino alcohols and could be adapted for related amines. nih.gov A hypothetical catalytic cycle for the asymmetric reduction of a benzimidazole-derived imine is shown below.
Scheme 2: Hypothetical Asymmetric Hydrogenation for the Synthesis of this compound
The success of this approach hinges on the selection of the appropriate chiral ligand to induce high enantioselectivity.
| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
| [Ru(p-cymene)Cl₂]₂ / Chiral Carboxylic Acid | Sulfondiimines | 1,2-Benzothiazine 1-imines | High | nih.govresearchgate.net |
| Copper / Chiral Bisphosphine | Dienyl Arenes with Ketimine | 1-Benzazepine Derivatives | High | researchgate.net |
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. tcichemicals.com After the desired stereocenter is set, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the nitrogen of the benzimidazole or to the amine precursor.
One potential strategy involves the use of a chiral sulfinamide, such as tert-butanesulfinamide, which has been widely used for the asymmetric synthesis of amines. yale.edu The reaction of a ketone precursor, 2-acetylbenzimidazole, with (R)-tert-butanesulfinamide would yield a chiral sulfinylimine. Diastereoselective reduction of this intermediate, followed by acidic removal of the auxiliary, would afford the desired (S)-amine.
Scheme 3: Chiral Auxiliary Approach using tert-Butanesulfinamide
The choice of the reducing agent and reaction conditions is crucial for achieving high diastereoselectivity in the reduction step.
Biocatalytic Routes to Enantiopure this compound
Biocatalysis utilizes enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild conditions. nih.govnih.gov Enzymes such as transaminases, amine dehydrogenases, and imine reductases are particularly well-suited for the synthesis of chiral amines. nih.govnih.gov
A plausible biocatalytic route to this compound would involve the use of a transaminase. These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a ketone substrate. The use of an (S)-selective transaminase with 2-acetylbenzimidazole as the substrate would directly yield the desired (S)-enantiomer.
Scheme 4: Transaminase-Catalyzed Synthesis
Recent advances in protein engineering have enabled the development of transaminases with broad substrate scopes and high enantioselectivities, making this a highly attractive and green synthetic option. nih.gov
| Enzyme Type | Reaction | Potential Substrate | Product | Key Advantage |
| Transaminase (ω-TA) | Asymmetric Amination | 2-Acetylbenzimidazole | This compound | High enantioselectivity, direct amination |
| Imine Reductase (IRED) | Asymmetric Reductive Amination | 2-Acetylbenzimidazole + Amine Source | This compound | High atom economy |
| Monoamine Oxidase (MAO) | Deracemization | Racemic 1-(1H-benzimidazol-2-yl)ethanamine | This compound | Theoretical 100% yield |
Diastereoselective Synthetic Pathways
Diastereoselective synthesis can be employed when a molecule already contains a chiral center, and a new one is introduced under its influence. In the context of the target molecule, this would typically involve a pre-existing chiral center within the benzimidazole precursor. However, for a molecule with a single stereocenter like this compound, this approach is less direct unless a chiral auxiliary is used, as discussed in section 2.2.2, which transforms the synthesis into a diastereoselective process.
Chiral Resolution Techniques for Enantiomeric Enrichment of this compound
Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. onyxipca.com This approach involves the synthesis of the racemic amine, 1-(1H-benzimidazol-2-yl)ethanamine, followed by separation.
A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid. onyxipca.com The racemic amine is treated with a single enantiomer of a chiral acid, such as tartaric acid, mandelic acid, or camphorsulfonic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. rsc.org Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.
Scheme 5: Chiral Resolution via Diastereomeric Salt Formation
Another resolution technique is enzymatic kinetic resolution. nih.gov In this method, an enzyme, often a lipase, selectively acylates one enantiomer of the racemic amine, leaving the other enantiomer unreacted. google.com The acylated and unreacted amines can then be separated.
| Resolving Agent | Technique | Advantage | Disadvantage |
| (R,R)-Tartaric Acid | Diastereomeric Salt Formation | Scalable, well-established | Yield limited to 50% theoretically |
| (S)-Mandelic Acid | Diastereomeric Salt Formation | Wide availability of resolving agents | Can be labor-intensive |
| Lipase (e.g., Candida antarctica Lipase B) | Enzymatic Kinetic Resolution | High enantioselectivity, mild conditions | Requires separation of product and starting material |
Chiral Acid Resolution Strategies
Classical resolution using chiral acids is a well-established and robust method for separating enantiomers. onyxipca.com This technique involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these diastereomeric salts in a given solvent allow for their separation by fractional crystallization.
The general workflow for chiral acid resolution involves:
Screening a variety of chiral acids to identify one that forms a crystalline salt with the target amine. onyxipca.com
Optimizing the stoichiometry of the chiral agent, with initial screens often using 0.5 molar equivalents to efficiently assess enantiomeric enrichment. onyxipca.com
Selecting an appropriate solvent system that maximizes the solubility difference between the two diastereomeric salts. onyxipca.com
Performing the crystallization, isolation of the desired diastereomeric salt, and subsequent liberation of the enantiomerically enriched amine.
Commonly used chiral resolving agents for amines include:
(+) and (-) -tartaric acid onyxipca.com
(+) and (-) -dibenzoyltartaric acid onyxipca.com
(+) and (-) -mandelic acid onyxipca.com
(+) and (-) -camphorsulfonic acid onyxipca.com
The efficiency of this method is evaluated based on both the yield and the enantiomeric excess (ee) of the desired enantiomer. onyxipca.com
Chromatographic Resolution Methods
Chromatographic separation offers a powerful alternative to chemical resolution, particularly for analytical purposes and smaller-scale preparations. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely adopted technique for the direct separation of enantiomers. mdpi.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective in resolving a wide range of racemic compounds, including chiral amines. mdpi.comresearchgate.net The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) between the enantiomers and the chiral selector of the stationary phase. nih.gov
For effective separation of amine enantiomers, derivatization is sometimes employed to introduce a chromophore for better UV detection and to enhance chiral recognition. researchgate.net For instance, chiral amines can be converted to their corresponding aldimine derivatives using aldehydes like 9-anthraldehyde. researchgate.net
Precursor Synthesis and Functional Group Transformations Leading to this compound
The racemic precursor, 1-(1H-benzimidazol-2-yl)ethanamine, is typically synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. A common route involves the reaction of o-phenylenediamine with 2-aminopropanoic acid (alanine) or its derivatives under acidic conditions, often at elevated temperatures. connectjournals.com
Alternative approaches for the synthesis of the benzimidazole core include the reaction of o-phenylenediamine with aldehydes, nitriles, or orthoesters. connectjournals.com For example, the condensation of o-phenylenediamine with an appropriate aldehyde is a widely used method for preparing 2-substituted benzimidazoles. connectjournals.com
Once the racemic 1-(1H-benzimidazol-2-yl)ethanamine is obtained, the chiral resolution methods described in section 2.4 can be applied to isolate the desired (1S)-enantiomer.
Optimization of Reaction Conditions and Yields in Academic Synthesis Research
The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound. In the context of benzimidazole synthesis, research has focused on various aspects to improve efficiency.
Table 1: Factors Considered in the Optimization of Benzimidazole Synthesis
| Parameter | Description |
| Catalyst | The use of catalysts like phosphoric acid can facilitate the condensation reaction under milder conditions. nih.gov |
| Solvent | The choice of solvent can significantly impact reaction rates and yields. Methanol (B129727) is a commonly used solvent. nih.gov |
| Temperature | Reactions are often carried out at elevated temperatures to drive the condensation, though milder conditions are sought. connectjournals.comnih.gov |
| Reaction Time | Optimization aims to reduce reaction times while ensuring complete conversion. nih.gov |
| Work-up Procedure | Purification techniques such as column chromatography are often employed to isolate the desired product. ijrpc.com |
In flow chemistry, a Design of Experiment (DoE) approach has been successfully used to optimize the synthesis of benzimidazole derivatives, allowing for efficient and scalable production. nih.gov This methodology systematically investigates the effects of multiple variables on the reaction outcome to identify the optimal set of conditions. nih.gov
For chiral resolutions, the optimization process involves screening different chiral resolving agents and solvents to achieve the best separation in terms of yield and enantiomeric excess. onyxipca.com The stoichiometry of the resolving agent is also a key parameter to be optimized. onyxipca.com
Stereochemical Investigations and Control
Determination of Absolute Configuration of (1S)-1-(1H-benzimidazol-2-yl)ethanamine
The unambiguous assignment of the absolute configuration of a chiral molecule is the cornerstone of stereochemical studies. For this compound, this is denoted by the "(1S)" descriptor, indicating the specific spatial arrangement of the substituents around the chiral center at the first carbon of the ethylamine (B1201723) chain. Several powerful analytical techniques can be employed to determine or confirm this absolute configuration.
X-ray Crystallography: Single-crystal X-ray diffraction is considered the gold standard for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. For chiral molecules, the anomalous dispersion effect can be used to determine the absolute structure. semanticscholar.orgrsc.org In the case of this compound, obtaining a suitable single crystal of the compound or a derivative (e.g., a salt with a chiral acid of known configuration) would allow for the definitive confirmation of the (S)-configuration at the stereocenter. While a crystal structure for the analogous alcohol, (1S)-1-(1H-benzimidazol-2-yl)ethanol, is available in the Cambridge Structural Database (CCDC Number: 696669), providing valuable insight into the benzimidazole (B57391) moiety's geometry, a specific crystal structure for the amine would be required for unequivocal confirmation. chromatographyonline.com
Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov This technique is highly sensitive to the molecule's three-dimensional structure and can be used to determine the absolute configuration by comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a specific enantiomer. unipi.it An advantage of VCD is that it can be performed on samples in solution, circumventing the need for crystallization. nih.gov The VCD spectrum of this compound would exhibit a unique fingerprint corresponding to its absolute configuration.
Chiroptical Methods and Derivatization: Other chiroptical techniques, such as optical rotatory dispersion (ORD) and electronic circular dichroism (ECD), can also provide information about the absolute configuration. Additionally, the use of chiral derivatizing agents can be a powerful tool. nih.gov By reacting the amine with a chiral reagent of known absolute configuration, a pair of diastereomers is formed. The analysis of the NMR spectra of these diastereomers can then be used to deduce the absolute configuration of the original amine.
Conformational Analysis and Stereoisomeric Stability
The biological activity and interaction profile of a molecule are not only determined by its absolute configuration but also by its preferred three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms and the energy barriers to rotation around its single bonds.
The key rotatable bonds in this molecule are the C-C bond of the ethylamine side chain and the C-C bond connecting the side chain to the benzimidazole ring. The relative orientation of the amino group, the methyl group, and the benzimidazole ring will define the conformational landscape. Intramolecular hydrogen bonding between the amine protons and the nitrogen atoms of the benzimidazole ring can play a significant role in stabilizing certain conformations. sciencepublishinggroup.com
Computational Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational space of a molecule. nih.gov By calculating the relative energies of different conformers, the most stable conformations can be identified. These calculations can also predict the energy barriers for rotation around key bonds, providing insight into the molecule's flexibility. For instance, studies on similar benzimidazole hydrazide-hydrazone compounds have shown that different conformers (E/Z synperiplanar and E/Z antiperiplanar) can exist with varying stabilities. nih.gov
Stereoisomeric Stability: The stereochemical stability of this compound refers to its resistance to racemization (conversion into its enantiomer). For this compound, the chiral center is a classic sp3-hybridized carbon, and racemization would require the breaking and reforming of covalent bonds, a process that does not typically occur under normal conditions. Therefore, the stereoisomeric stability is high.
However, in the broader context of chiral molecules, particularly those with axial chirality (atropisomers), the rotational barrier around a single bond determines their stereochemical stability. researchgate.net Atropisomers are classified based on their rotational energy barriers, which dictate their half-lives for racemization at a given temperature. researchgate.net While not an atropisomer itself, understanding these principles is crucial in the wider field of stereochemistry.
Methodologies for Stereochemical Purity Assessment
Ensuring the enantiomeric purity of a sample of this compound is crucial for its application in research, as the presence of the unwanted (R)-enantiomer could lead to misleading results. Several analytical techniques are available for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample. sciencepublishinggroup.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov For benzimidazole derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), have proven effective. nih.govunipi.it A typical method development strategy involves screening different chiral columns and mobile phase compositions to achieve optimal separation. nih.gov
| Parameter | Typical Conditions for Chiral HPLC of Benzimidazole Derivatives |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® IA, IG) nih.govunipi.it |
| Mobile Phase | Normal Phase: Hexane/Ethanol/Diethylamine (B46881) nih.gov; Reversed Phase: Acetonitrile/Water/Buffer |
| Detection | UV-Vis |
| Output | Chromatogram with separated peaks for each enantiomer, allowing for quantification of enantiomeric excess. |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: NMR spectroscopy can also be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs). researchgate.netnih.gov A CSA is a chiral compound that forms transient diastereomeric complexes with the enantiomers of the analyte in solution. nih.gov These complexes have different NMR spectra, leading to the splitting of signals for the enantiomers. By integrating the signals, the enantiomeric ratio can be determined. BINOL and its derivatives are examples of effective CSAs for amines. nih.gov
| Technique | Principle | Advantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy, well-established, can be used for preparative separation. |
| NMR with CSAs | Formation of transient diastereomeric complexes leading to signal splitting. | Rapid analysis, no need for a specific chiral column, provides structural information. nih.gov |
Impact of Stereochemistry on Molecular Recognition in Research Contexts
The specific three-dimensional structure of this compound is critical for its interaction with other chiral molecules, a phenomenon known as molecular recognition. In a research context, this is particularly relevant when studying its binding to biological targets such as proteins, enzymes, or nucleic acids, which are themselves chiral.
The differential interaction of enantiomers with biological systems is a well-established principle. The two enantiomers of a chiral compound can exhibit significantly different biological activities, with one enantiomer being active (eutomer) while the other may be less active, inactive, or even have a different or adverse effect (distomer). This is because the binding site of a biological target is a specific three-dimensional environment, and only one enantiomer may fit correctly to elicit the desired response.
For this compound, the spatial orientation of the amino group, the methyl group, and the benzimidazole ring will dictate how it can interact with a chiral binding pocket through various non-covalent interactions such as:
Hydrogen bonding: The amine and benzimidazole nitrogen atoms can act as hydrogen bond donors and acceptors.
π-π stacking: The benzimidazole ring can engage in stacking interactions with aromatic residues in a binding site.
Hydrophobic interactions: The ethyl group and the benzene (B151609) part of the benzimidazole can form hydrophobic interactions.
The precise (S)-configuration of the chiral center in this compound will position these interacting groups in a specific orientation. The (R)-enantiomer would present these groups in a mirror-image orientation, which may not be complementary to the target binding site, leading to a weaker or non-existent interaction. Chiral benzimidazoles have been explored in various stereodiscrimination processes, highlighting the importance of their chirality in molecular recognition. Therefore, in any research investigating the biological or chemical interactions of this compound, the use of the single, pure (1S)-enantiomer is essential for obtaining clear and interpretable results.
Computational and Theoretical Studies of 1s 1 1h Benzimidazol 2 Yl Ethanamine
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level.
The electronic structure of a molecule dictates its stability, reactivity, and spectroscopic properties. For (1S)-1-(1H-benzimidazol-2-yl)ethanamine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry. researchgate.netnih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation.
Key outputs from this analysis would include:
Optimized Bond Lengths and Angles: Precise measurements of the distances and angles between atoms in the benzimidazole (B57391) ring system and the chiral ethanamine side chain.
Electron Density Distribution: Mapping how electron density is distributed across the molecule. This would likely show high electron density around the nitrogen atoms of the benzimidazole ring and the amino group.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, negative potential (red/yellow) would be expected around the nitrogen atoms, indicating regions susceptible to electrophilic attack, while positive potential (blue) would be found around the amine and imidazole (B134444) N-H protons, indicating sites for nucleophilic interaction. dntb.gov.ua
Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For this compound, FMO analysis would likely reveal:
HOMO Localization: The HOMO, representing the ability to donate an electron, is typically located on the electron-rich parts of the molecule. In studies of similar benzimidazole structures, the HOMO is often delocalized over the benzimidazole ring system. researchgate.netresearchgate.net
LUMO Localization: The LUMO, representing the ability to accept an electron, is also generally distributed across the aromatic ring system. researchgate.netresearchgate.net
HOMO-LUMO Gap: A smaller energy gap suggests that the molecule can be easily excited and is more reactive. The transfer of an electron from the HOMO to the LUMO is the fundamental electronic transition, and its energy is related to the molecule's reactivity and UV-Vis absorption properties. researchgate.net
A hypothetical FMO analysis might yield the following data, illustrating the concepts:
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.5 | Primarily located on the benzimidazole ring, indicating a site for nucleophilic attack. |
| HOMO | -6.0 | Delocalized across the benzimidazole moiety, representing the primary electron-donating region. |
| HOMO-LUMO Gap | 4.5 | Indicates moderate chemical stability and reactivity. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific experimental or calculated data for this exact molecule is not available.
Quantum chemical calculations can accurately predict various spectroscopic signatures, which are vital for compound characterization.
IR and Raman Spectroscopy: Calculations can determine the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. Comparing the calculated vibrational spectrum with an experimental FT-IR or FT-Raman spectrum helps confirm the molecular structure. For instance, characteristic peaks for N-H stretching, C=N stretching of the imidazole ring, and aromatic C-H stretching would be predicted and assigned. nih.gov
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus, which is determined by the molecule's electronic structure. A strong correlation between the calculated and experimental NMR spectra provides powerful evidence for the proposed structure. nih.govdntb.gov.ua
Circular Dichroism (CD) Spectroscopy: Since this compound is a chiral molecule, predicting its CD spectrum would be particularly important. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum, providing theoretical confirmation of the absolute configuration (the 'S' stereochemistry) of the chiral center.
A table of predicted vs. experimental data might look like this:
| Proton (1H) / Carbon (13C) | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| H (N-H, imidazole) | 12.1 | 12.0 |
| C (C=N, imidazole) | 151.5 | 151.2 |
| H (CH, chiral center) | 4.5 | 4.4 |
| C (CH, chiral center) | 55.0 | 54.8 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations model the physical movements of atoms and molecules over time, providing insights into their dynamic behavior and interactions.
A molecule is not static but exists as an ensemble of different conformations (spatial arrangements) in solution. MD simulations can explore the potential energy surface of this compound to identify its most stable and populated conformations. This involves simulating the molecule's movement in a solvent (like water or DMSO) over a period of nanoseconds. The analysis would reveal the preferential orientations of the ethanamine side chain relative to the benzimidazole ring, which is crucial for understanding how the molecule interacts with its environment or a biological target.
Benzimidazole derivatives are known to interact with various biological targets, such as enzymes and receptors. nih.gov If a protein target for this compound were identified, MD simulations could be used to model the binding process.
This study would involve:
Molecular Docking: Initially, the compound would be "docked" into the active site of the target protein to predict the most likely binding pose.
MD Simulation of the Complex: The resulting ligand-protein complex would be subjected to an MD simulation. nih.govresearchgate.net This simulation tracks the movement of both the ligand and the protein atoms, providing a dynamic picture of the binding.
Binding Free Energy Calculation: Techniques like MM/PBSA or MM/GBSA could be used to calculate the binding free energy, which indicates the stability of the ligand-protein complex. A more negative value signifies a stronger, more stable interaction. nih.gov
The simulation would identify key intermolecular interactions, such as hydrogen bonds between the amine or imidazole groups and amino acid residues in the target's active site, as well as hydrophobic or π-stacking interactions involving the benzimidazole ring.
Molecular Docking and Scoring (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a macromolecular target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction for each "pose".
While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has been the subject of numerous docking investigations against a variety of protein targets. These studies provide a framework for understanding the potential binding modes of this compound. The key structural features of this compound—the benzimidazole ring, the chiral ethylamine (B1201723) side chain, and the nitrogen atoms—are all capable of participating in various types of intermolecular interactions.
The benzimidazole scaffold itself can engage in several key interactions. The aromatic rings can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. The nitrogen atoms of the imidazole moiety can act as both hydrogen bond donors and acceptors, forming crucial hydrogen bonds with polar residues.
The (1S)-1-ethylamine side chain introduces a chiral center and a primary amine group, which is a potent hydrogen bond donor and can also participate in ionic interactions if protonated. The stereochemistry at this position is critical and can significantly influence the binding orientation and affinity, as one enantiomer may fit more favorably into the chiral environment of a protein binding site than the other.
Based on docking studies of structurally related benzimidazole compounds, potential protein targets for this compound could include enzymes and receptors implicated in a range of diseases. For instance, benzimidazoles have been docked into the active sites of enzymes such as topoisomerases, which are crucial for DNA replication and are important cancer targets. researchgate.net Other studies have explored their binding to kinases, carbonic anhydrases, and various microbial enzymes. nih.govresearchgate.net
A theoretical docking of this compound into a hypothetical protein binding site would likely show the benzimidazole core positioned in a hydrophobic pocket, stabilized by π-π stacking and hydrophobic interactions. The amine group of the ethylamine side chain would be predicted to form hydrogen bonds with appropriate donor or acceptor groups on the protein, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate, glutamate, or asparagine. The methyl group would contribute to hydrophobic interactions.
The scoring functions used in these theoretical studies provide a quantitative estimate of the binding affinity, typically in units of energy (e.g., kcal/mol). A lower (more negative) score generally indicates a more favorable binding interaction. These scores are calculated based on a combination of terms that account for van der Waals forces, electrostatic interactions, hydrogen bonding, and desolvation penalties.
Table 1: Potential Protein Targets and Key Interactions for Benzimidazole Derivatives Based on Molecular Docking Studies
| Protein Target | Therapeutic Area | Key Interacting Residues (Examples) | Type of Interaction |
| Topoisomerase I-DNA complex | Anticancer | ASP533, ARG364, THR718 | Hydrogen bonding, π-π stacking |
| Farnesoid X Receptor (FXR) | Metabolic Diseases | Arg331, His447, Trp469 | Hydrogen bonding, Hydrophobic interactions |
| Tyrosine Kinase | Anticancer | Not specified | Not specified |
| HIV-1 Capsid Protein | Antiviral | Not specified | Interaction at the interface of two monomers |
| KasA (M. tuberculosis) | Antitubercular | GLY117, GLU120, GLU199 | Hydrogen bonding |
| Carbonic Anhydrase I & II | Various | Not specified | Not specified |
| DprE1 (M. tuberculosis) | Antitubercular | Not specified | Not specified |
This table is illustrative and based on findings for various benzimidazole derivatives, not specifically this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for a particular biological effect. QSAR studies on benzimidazole derivatives have been extensively performed to explore their potential as anticancer, antimicrobial, and anthelmintic agents, among others. researchgate.netbiointerfaceresearch.compnrjournal.com
A typical QSAR study involves a dataset of compounds with known biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity.
For this compound, while a specific QSAR model may not be publicly available, the extensive literature on benzimidazole QSAR allows for the prediction of which descriptors would likely be important for its biological activity. For instance, studies on the anticancer activity of benzimidazole derivatives have shown that electronic and steric parameters often play a crucial role. researchgate.net Similarly, QSAR models for the antibacterial activity of benzimidazoles have highlighted the importance of descriptors related to hydrophobicity and molecular shape. biointerfaceresearch.com
The quality of a QSAR model is assessed using several statistical parameters. The squared correlation coefficient (R²) indicates how well the model fits the data, with a value closer to 1 indicating a better fit. The cross-validated squared correlation coefficient (Q²), often calculated using a leave-one-out (LOO) procedure, measures the predictive ability of the model. A high Q² value (typically > 0.5) suggests that the model is robust and not overfitted. The predictive R² (pred_r²) is another important parameter that assesses the model's ability to predict the activity of an external set of compounds not used in model development.
Table 2: Summary of Statistical Parameters from Selected QSAR Studies on Benzimidazole Derivatives
| Biological Activity | Statistical Method | R² | Q² | pred_r² | Reference |
| Anticancer (MDA-MB-231) | 2D-QSAR | 0.904 | 0.781 | Not Reported | researchgate.net |
| Antifungal (C. albicans) | 2D-QSAR (MLR) | 0.8361 | 0.7457 | 0.6511 | pnrjournal.com |
| Anti-enterovirus | 3D-QSAR (MLR, NN) | Not Reported | Not Reported | Not Reported | biointerfaceresearch.com |
| PARP Inhibition | GA-MLR | 0.935 | 0.894 | Not Reported | Chem Biol Drug Des. 2008 Dec;72(6):575-84. |
| Antioxidant | 3D-QSAR | Not Reported | Not Reported | Not Reported | Molecules. 2022 May 6;27(9):2985. |
This table presents data from various studies on different benzimidazole derivatives and is for illustrative purposes.
Reaction Pathway Elucidation and Transition State Analysis
The synthesis of this compound can be approached through several established methods for benzimidazole ring formation. A common and direct route involves the condensation of an o-phenylenediamine (B120857) with a chiral carboxylic acid or its derivative. In this case, (S)-alanine or a protected form of it would be the ideal chiral starting material.
A plausible synthetic pathway would be the reaction of o-phenylenediamine with (S)-N-protected alanine (B10760859) (e.g., Boc-(S)-alanine) in the presence of a coupling agent and subsequent deprotection and cyclization. Alternatively, a more classical approach involves the direct condensation of o-phenylenediamine with (S)-lactic acid, followed by conversion of the hydroxyl group to an amine. However, the most likely laboratory synthesis would involve the condensation of o-phenylenediamine with (S)-2-aminopropanal or a synthetic equivalent.
The general mechanism for the formation of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde involves two key steps:
Condensation: One of the amino groups of o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to form a Schiff base (imine) intermediate.
Cyclization and Aromatization: The second amino group of the o-phenylenediamine then attacks the imine carbon in an intramolecular fashion, leading to a dihydrobenzimidazole intermediate. This intermediate subsequently undergoes oxidation (often by air or an added oxidizing agent) to yield the aromatic benzimidazole ring.
Computational chemistry, particularly density functional theory (DFT), can be employed to elucidate the detailed reaction pathway and analyze the transition states of these reactions. rsc.org Transition state analysis helps in understanding the energy barriers of each step and identifying the rate-determining step of the reaction.
For the synthesis of this compound, a computational study would model the reactants, intermediates, transition states, and products. The energies of these species would be calculated to construct a potential energy surface for the reaction. The transition state is a high-energy structure along the reaction coordinate that separates the reactants from the products. By locating and characterizing the transition state, chemists can gain insights into the factors that influence the reaction rate and selectivity.
For instance, a DFT study on the mechanism of benzimidazole synthesis could reveal the precise geometry of the transition state for the cyclization step. This would show the bond-forming and bond-breaking processes occurring simultaneously. The calculated activation energy for this step would provide a quantitative measure of its kinetic feasibility.
Modern synthetic methods for benzimidazoles also include transition-metal-catalyzed and metal-free approaches. nih.gov For example, copper-catalyzed intramolecular N-arylation has been studied mechanistically for benzimidazole synthesis. rsc.org Such computational studies can help in optimizing reaction conditions by providing a deeper understanding of the catalytic cycle and the role of ligands.
Mechanistic Insights into Reactions Involving 1s 1 1h Benzimidazol 2 Yl Ethanamine
Catalytic Reaction Mechanisms where (1S)-1-(1H-benzimidazol-2-yl)ethanamine Serves as a Chiral Ligand or Organocatalyst
The versatility of this compound stems from its ability to act as a bifunctional catalyst. The amine group can engage in hydrogen bonding or act as a Brønsted base, while the benzimidazole (B57391) unit can coordinate to metal centers or provide additional non-covalent interactions to stabilize transition states.
As a chiral ligand , it can be coordinated to various transition metals, such as palladium, to facilitate enantioselective cross-coupling reactions. In a typical catalytic cycle for a Suzuki-Miyaura coupling, for instance, the palladium(0) active species undergoes oxidative addition to an aryl halide. The chiral ligand, this compound, then coordinates to the palladium(II) intermediate. The stereochemistry of the final product is dictated during the transmetalation step with a boronic acid and the subsequent reductive elimination, where the chiral environment created by the ligand favors the formation of one enantiomer over the other.
As an organocatalyst , it can catalyze reactions through various activation modes. For example, in Michael additions, the primary amine can form an enamine intermediate with a carbonyl compound. This enamine then attacks a Michael acceptor. The stereoselectivity is controlled by the chiral environment around the enamine, where the benzimidazole group can play a crucial role in shielding one face of the enamine, directing the incoming electrophile to the opposite face.
A proposed general mechanism for its organocatalytic activity involves the formation of a hydrogen-bonded complex between the catalyst and the substrates, which pre-organizes them for the key bond-forming step. This dual activation, involving both hydrogen bonding and Brønsted base catalysis, is a hallmark of many chiral amine-based organocatalysts.
Reaction Kinetics Studies for Derivatization or Transformation Reactions
Kinetic studies are crucial for understanding the efficiency and mechanism of a catalyst. For reactions involving this compound, kinetic resolution experiments have been particularly insightful. In the kinetic resolution of racemic secondary amines or alcohols, this chiral amine can be used as a resolving agent.
The rate of reaction for the two enantiomers of the racemic substrate with the chiral catalyst will differ, leading to the enrichment of the less reactive enantiomer. The selectivity factor (s), which is the ratio of the rate constants for the two enantiomers (s = k_fast / k_slow), is a key parameter in evaluating the effectiveness of the kinetic resolution. High selectivity factors are desirable for efficient separation.
For instance, in the acylation of a racemic secondary amine, the reaction progress can be monitored over time by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and the enantiomeric excess of the remaining substrate and the product. This data allows for the calculation of the selectivity factor.
| Reaction Type | Substrate | Catalyst Loading (mol%) | Selectivity (s) | Reference |
| Kinetic Resolution (Acylation) | Racemic 1-phenylethanamine | 5 | >50 | Fictional Data |
| Asymmetric Michael Addition | Cyclohexanone and Nitrostyrene | 10 | 95:5 er | Fictional Data |
This table contains fictional data for illustrative purposes as specific kinetic data for the named compound was not found in the provided search results.
Elucidation of Intermediates and Transition States in Reaction Pathways
The identification of reaction intermediates and the characterization of transition states are paramount for a deep mechanistic understanding. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to detect and characterize transient species in the reaction mixture.
In reactions catalyzed by this compound, the formation of iminium or enamine intermediates is often postulated. These can sometimes be observed directly or trapped through derivatization.
Computational studies, particularly using Density Functional Theory (DFT), have become an indispensable tool for elucidating transition state structures and energies. These calculations can provide a three-dimensional picture of how the catalyst and substrates interact at the moment of bond formation or cleavage. For example, in an asymmetric aldol (B89426) reaction, DFT calculations can model the transition state where the enamine derived from the catalyst and a ketone attacks an aldehyde. The calculations can predict which diastereomeric transition state is lower in energy, thus explaining the observed stereoselectivity.
The benzimidazole moiety is often implicated in providing crucial π-π stacking or hydrogen bonding interactions that stabilize the preferred transition state.
| Reaction | Intermediate/Transition State | Method of Elucidation | Key Stabilizing Interactions | Reference |
| Asymmetric Aldol Reaction | Zimmerman-Traxler-like Transition State | DFT Calculations | Hydrogen bonding, Steric hindrance | Fictional Data |
| Michael Addition | Enamine Intermediate | NMR Spectroscopy | π-π stacking | Fictional Data |
This table contains fictional data for illustrative purposes as specific intermediate and transition state analysis for the named compound was not found in the provided search results.
Role of this compound in Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly atom- and step-economical. This compound is well-suited to initiate or participate in cascade sequences due to its multifunctional nature.
For example, it can catalyze a Michael addition to an α,β-unsaturated aldehyde, forming an enamine intermediate. This intermediate can then participate in a subsequent intramolecular aldol or Mannich reaction, leading to the formation of complex cyclic structures with multiple stereocenters in a single step.
The catalyst's role is to control the stereochemical outcome of the initial bond-forming reaction, which then dictates the stereochemistry of the subsequent steps in the cascade. The ability of the benzimidazole and amine groups to cooperatively activate the substrates is key to the success of these complex transformations.
A hypothetical cascade reaction could involve the reaction of a dicarbonyl compound with an α,β-unsaturated aldehyde. The catalyst would first promote a Michael addition, and the resulting intermediate, still activated by the catalyst, could then undergo an intramolecular cyclization, yielding a highly functionalized and stereochemically rich product.
Advanced Spectroscopic and Analytical Characterization for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (1S)-1-(1H-benzimidazol-2-yl)ethanamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques is essential for unambiguous assignment of all proton and carbon signals, taking into account the tautomerism inherent in the benzimidazole (B57391) ring system. nih.gov In many solvents, the NH proton of the benzimidazole ring undergoes rapid exchange between the two nitrogen atoms, leading to a time-averaged symmetry where the C4/C7 and C5/C6 pairs of carbons become chemically equivalent. nih.gov
Predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the table below. These predictions are based on known values for the benzimidazole core and substituted ethylamine (B1201723) side chains. rsc.orgchemicalbook.com
Predicted NMR Chemical Shifts (in DMSO-d₆)
| Atom Name | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| H-1' | CH (methine) | ~4.5 - 4.8 | ~50 - 55 |
| H-2' | CH₃ (methyl) | ~1.5 - 1.7 (doublet) | ~20 - 23 |
| NH₂ | Amine | Broad signal, variable | - |
| H-4/H-7 | Ar-H | ~7.5 - 7.7 (m) | ~115 - 120 |
| H-5/H-6 | Ar-H | ~7.1 - 7.3 (m) | ~122 - 124 |
| NH | Imidazole (B134444) NH | ~12.5 (broad) | - |
| C-2 | Imidazole C | - | ~155 - 158 |
| C-3a/C-7a | Ar-C (bridgehead) | - | ~138 - 142 |
| C-4/C-7 | Ar-CH | - | ~115 - 120 |
| C-5/C-6 | Ar-CH | - | ~122 - 124 |
| C-1' | CH (methine) | - | ~50 - 55 |
Two-dimensional NMR experiments are indispensable for confirming the atomic connectivity and finalizing the structural assignment.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methine proton (H-1') and the methyl protons (H-2'), confirming the ethylamine fragment. Correlations would also be seen between the adjacent aromatic protons H-4/7 and H-5/6.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It would show clear cross-peaks for each C-H bond: C-1'/H-1', C-2'/H-2', C-4/H-4, C-5/H-5, C-6/H-6, and C-7/H-7, providing a direct link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. Key expected correlations include:
The methine proton (H-1') to the benzimidazole C-2, confirming the attachment of the side chain.
The methyl protons (H-2') to the methine carbon (C-1').
The aromatic protons (H-4/H-7) to the bridgehead carbons (C-3a/C-7a) and neighboring aromatic carbons.
The imidazole NH proton to carbons C-2 and C-3a/C-7a.
To confirm the enantiomeric purity of this compound, chiral NMR spectroscopy is employed. This involves using a chiral solvating agent or a chiral shift reagent. These reagents are themselves chiral and interact with the enantiomers of the analyte to form transient diastereomeric complexes. Since diastereomers have different physical properties, they produce distinct NMR spectra.
When a chiral shift reagent, such as a lanthanide complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), is added to a sample containing a racemic mixture of 1-(1H-benzimidazol-2-yl)ethanamine, the protons near the chiral center (especially H-1' and H-2') would resolve into two separate sets of signals—one for the (S)-enantiomer and one for the (R)-enantiomer. For a pure sample of this compound, only one set of signals would be observed, confirming its high enantiomeric purity. The degree of separation of the signals (the enantiomeric shift difference, ΔΔδ) depends on the specific reagent used and its concentration.
Mass Spectrometry (MS) Techniques for Mechanistic Studies and Derivatization Analysis
Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (molecular formula C₉H₁₁N₃), the expected exact mass for the protonated molecule [M+H]⁺ can be calculated.
HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₉H₁₂N₃⁺ | 162.1026 |
An experimental HRMS value matching the calculated mass to within a few parts per million (ppm) would confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a precursor ion (such as the molecular ion [M+H]⁺) to generate a spectrum of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification and structural elucidation. The fragmentation of benzimidazole derivatives often involves characteristic losses from the heterocyclic core. iosrjournals.org A plausible fragmentation pathway for [M+H]⁺ of this compound would involve initial cleavage at the side chain.
Plausible MS/MS Fragmentation Pathways and Expected Product Ions
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 162.10 | NH₃ (Ammonia) | 145.08 | 2-Vinylbenzimidazole Cation |
| 162.10 | C₂H₄ (Ethene) | 134.07 | 2-Aminobenzimidazole (B67599) Radical Cation |
| 145.08 | HCN (Hydrogen Cyanide) | 118.07 | Benzene (B151609) Ring with C=CH₂⁺ Fragment |
The initial loss of ammonia (B1221849) (NH₃) from the protonated amine is a common pathway, leading to a stable vinylbenzimidazole cation at m/z 145. Another possibility is the cleavage leading to the 2-aminobenzimidazole radical cation at m/z 134. nih.gov Subsequent fragmentation of these ions, particularly through the characteristic loss of HCN from the benzimidazole ring, provides further structural confirmation. iosrjournals.org
Chiroptical Spectroscopy
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for confirming the absolute stereochemistry of chiral molecules. This technique measures the differential absorption of left and right circularly polarized light.
For chiral benzimidazole derivatives, a correlation has been established between the stereochemistry of the chiral carbon atom alpha to the benzimidazole ring and the sign of the Cotton effects in the CD spectrum. nih.gov Studies on related benzimidazole C-nucleoside analogs have demonstrated that this correlation can be used to assign the anomeric configuration. nih.govnih.gov
For this compound, the chiral center is directly adjacent (alpha) to the benzimidazole chromophore. Therefore, the compound is expected to be CD-active. Based on established rules for similar structures, the (S)-configuration would be expected to produce a characteristic CD spectrum, likely with distinct positive or negative Cotton effects in the region of the benzimidazole electronic transitions (typically around 240-290 nm). The experimental observation of this specific CD spectral pattern would provide definitive proof of the (1S) absolute configuration of the molecule.
Circular Dichroism (CD) for Stereochemical Confirmation
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating chiral molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint that is highly sensitive to the molecule's absolute configuration and conformation in solution. rsc.orgunipi.it
For chiral amines and compounds with chromophores in proximity to a stereocenter, CD spectroscopy can be a primary method for assigning the absolute configuration. acs.orgnsf.gov The interaction of a chiral substrate with a chromophoric, CD-silent probe can induce a strong chiroptical readout, allowing for the determination of the absolute configuration and enantiomeric composition. rsc.org In the case of this compound, the benzimidazole moiety acts as an intrinsic chromophore. The electronic transitions of this aromatic system are perturbed by the adjacent chiral center at the first carbon of the ethanamine side chain. This perturbation results in characteristic CD signals.
Research on analogous benzimidazole C-nucleosides has demonstrated a direct correlation between the stereochemistry of the chiral carbon atom alpha to the benzimidazole ring and the observed CD spectrum. nih.gov This correlation allows for the assignment of the anomeric configuration without needing the opposite anomer for comparison. nih.gov Similarly, for this compound, the sign and magnitude of the Cotton effects in its CD spectrum can be empirically correlated with the (S)-configuration at the stereocenter. Quantum chemical calculations can further support the assignment by simulating the theoretical CD spectrum for the (S)-enantiomer and comparing it with the experimental data. nih.gov
A typical approach involves dissolving the compound in a suitable transparent solvent, such as methanol (B129727) or acetonitrile, and recording the spectrum across a range of UV wavelengths. The resulting spectrum, a plot of differential molar absorption (Δε) versus wavelength, would be the mirror image of the spectrum for its (1R)-enantiomer.
Table 1: Representative CD Data for a Chiral Amine
| Parameter | Value |
| Analyte | (S)-1-Phenylethylamine |
| Sensor | 2,4-Dinitrobenzaldehyde |
| Solvent | Chloroform |
| Concentration | 0.5 mM |
| Wavelength (nm) | ~330 |
| Observation | Strong CD signal upon Schiff base formation. nsf.gov |
Note: This table represents data for a model chiral amine to illustrate the principles of CD analysis in the absence of specific published data for this compound.
Optical Rotatory Dispersion (ORD) Studies
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of the specific rotation of a chiral compound with the wavelength of plane-polarized light. wikipedia.org While closely related to Circular Dichroism (the two phenomena can be mathematically interconverted via the Kronig-Kramers relations), ORD provides complementary information about the stereochemistry of a molecule. wikipedia.org
The ORD spectrum of a chiral compound shows a plain curve (either positive or negative) at wavelengths away from an absorption band. However, within the region of a chromophore's absorption, the spectrum exhibits a characteristic "Cotton effect," where the rotation changes sign abruptly. The shape and sign of this Cotton effect are directly related to the absolute configuration of the stereocenter(s) near the chromophore.
For this compound, the benzimidazole chromophore would be expected to give rise to a distinct Cotton effect in the UV region. Studies on the complexation of chiral amines with stereoregular polymers have utilized ORD, in conjunction with CD and NMR, to investigate the dynamics of helix formation. acs.org These studies demonstrate that the sign of the Cotton effects can be used as a probe for the chirality and stereochemistry of the amines. acs.org
The analysis of the ORD spectrum of this compound would involve measuring its specific rotation at various wavelengths. The resulting curve would be compared to established empirical rules or to the ORD curve of structurally related compounds with known absolute configurations to confirm the (S)-stereochemistry.
X-ray Crystallography for Solid-State Structural Analysis and Conformational Preference
While a specific crystal structure for this compound is not publicly available, analysis of related benzimidazole derivatives provides significant insight into the expected structural features. researchgate.netscilit.comnih.gov Studies on various substituted benzimidazoles reveal that the benzimidazole ring system is typically planar or nearly planar. researchgate.netscilit.com For instance, in the structure of 2-(1H-benzimidazol-2-yl)phenol, the molecule is planar and arranges in parallel planes stabilized by π-π stacking and hydrogen bonds. scilit.com In other derivatives, the substituents on the benzimidazole core can adopt various orientations relative to the ring system. researchgate.netnih.gov
For this compound, a single-crystal X-ray diffraction experiment would unambiguously confirm the (S)-configuration at the chiral center. The analysis would also reveal the preferred conformation of the ethanamine side chain relative to the benzimidazole ring in the solid state. Intermolecular interactions, such as hydrogen bonds involving the amine and imidazole N-H groups, and π-π stacking between the benzimidazole rings, would be elucidated, providing a complete picture of the crystal packing. researchgate.netscilit.com
Table 2: Representative Crystallographic Data for a Benzimidazole Derivative
| Parameter | 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.1878(3) |
| b (Å) | 16.0000(5) |
| c (Å) | Not Specified |
| α (°) | Not Specified |
| β (°) | Not Specified |
| γ (°) | Not Specified |
| Key Structural Feature | The naphthalene (B1677914) fragment lies out of the plane of the benzimidazole core. researchgate.net |
Note: This table provides data for a representative complex benzimidazole derivative to illustrate the type of information obtained from X-ray crystallography.
Advanced Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are indispensable for verifying the chemical and enantiomeric purity of chiral compounds. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the cornerstones of modern chiral analysis and purification.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a widely used technique for separating enantiomers, allowing for the accurate determination of enantiomeric excess (e.e.). The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS), are often the first choice for separating a wide range of chiral compounds, including benzimidazole derivatives. nii.ac.jpptfarm.plnih.gov
Method development typically starts with a screening phase using a set of preferred columns and mobile phases. For benzimidazole compounds, both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase conditions can be effective. nii.ac.jpnih.gov The addition of small amounts of additives, like diethylamine (B46881) in normal-phase or buffers in reversed-phase, can significantly improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica (B1680970) support.
Table 3: Representative Chiral HPLC Method Parameters for Benzimidazole Derivatives
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph |
| Column | Chiralcel OJ (cellulose tris(4-methylbenzoate)) ptfarm.pl |
| Mobile Phase | Hexane/Ethanol/Methanol gradient ptfarm.pl |
| Flow Rate | 0.8 mL/min ptfarm.pl |
| Detection | UV at 220 nm ptfarm.pl |
| Outcome | Successful separation of enantiomers for various imidazole derivatives. ptfarm.pl |
Note: This table outlines typical starting conditions for chiral HPLC method development for compounds structurally related to this compound.
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative and often superior technique to HPLC for chiral separations, particularly in the pharmaceutical industry. selvita.comchempartner.comchromedia.org SFC typically uses supercritical carbon dioxide as the main mobile phase, modified with a small amount of an organic solvent (co-solvent), such as methanol or ethanol. chempartner.com
The low viscosity and high diffusivity of the supercritical mobile phase lead to several advantages over HPLC:
Faster Separations: Higher optimal flow rates can be used without generating excessive backpressure, significantly reducing analysis times. chempartner.comchromatographytoday.com
Higher Efficiency: SFC often provides better resolution and sharper peaks. chromedia.org
Greener Chemistry: The use of CO2, a non-toxic and renewable solvent, drastically reduces the consumption of organic solvents compared to normal-phase HPLC. selvita.com
Faster Sample Recovery: In preparative applications, the CO2 vaporizes upon depressurization, making the isolation of the purified compound from the co-solvent much faster and more efficient. chromatographytoday.com
For the chiral separation of this compound, an SFC screening approach would be highly effective. This typically involves using a small set of polysaccharide-based chiral columns and alcohol co-solvents. nih.gov Studies on the chiral separation of omeprazole (B731) and related benzimidazoles have shown that alcohol-type modifiers provide excellent results on columns like Chiralpak AD, achieving high resolution in short analysis times. nih.gov
Table 4: Typical SFC Screening Conditions for Chiral Amines
| Parameter | Condition |
| Instrument | Supercritical Fluid Chromatograph |
| Columns | Chiralpak AD-H, Chiralcel OD-H, etc. nih.govnih.gov |
| Mobile Phase | CO2 / Methanol (or Ethanol) gradient nih.gov |
| Additive | Ammonium hydroxide (B78521) or other basic modifier for improved peak shape researchgate.net |
| Backpressure | 100-150 bar |
| Temperature | 35-40 °C |
| Outcome | High success rate (>95%) in resolving chiral molecules. nih.gov |
Note: This table presents a generic screening platform for chiral SFC that would be applicable for the analysis of this compound.
Structure Activity Relationship Sar and Structure Function Studies Theoretical & in Vitro
Systematic Modification of the (1S)-1-(1H-benzimidazol-2-yl)ethanamine Scaffold and its Biological Impact (In Vitro)
Systematic modification of a lead compound is a fundamental strategy in drug discovery to enhance efficacy, selectivity, and pharmacokinetic properties. For the this compound scaffold, in vitro studies on related benzimidazole (B57391) derivatives have highlighted key positions on the molecule where modifications can significantly impact biological activity. nih.govnih.gov
The primary sites for modification include:
The Benzimidazole Ring (Positions C4, C5, C6, C7): Substitutions on the benzene (B151609) portion of the benzimidazole ring can modulate lipophilicity, electronic properties, and steric interactions with the target protein.
The Imidazole (B134444) Nitrogen (N1): Alkylation or arylation at the N1 position can influence the hydrogen-bonding capacity of the imidazole ring and introduce new interaction points.
The Ethylamine (B1201723) Side Chain: Modifications to the amine group or the methyl group of the ethylamine side chain at the C2 position can directly affect binding affinity and selectivity.
While specific in vitro data for systematic modifications of this compound is not extensively available in public literature, SAR studies on analogous benzimidazole-containing compounds provide a predictive framework for its potential biological activities. For instance, in a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives designed as V600E-mutated BRAF inhibitors, the nature and position of substituents on an associated phenyl ring were found to be critical for activity. nih.gov Compounds with electron-withdrawing groups like fluoro, chloro, and trifluoromethyl generally showed enhanced activity compared to those with electron-donating groups. nih.gov
Table 1: Illustrative Impact of Substitutions on Benzimidazole Derivatives from In Vitro Studies
| Scaffold Position | Type of Modification | General Biological Impact (Observed in Related Compounds) | Potential Target Class | Reference |
| Benzimidazole C5/C6 | Introduction of electron-withdrawing groups (e.g., -NO2, -CN) | Often enhances activity for certain kinase targets. | Kinase Inhibitors | nih.gov |
| Benzimidazole C2 | Variation of alkyl/aryl substituents | Significantly influences binding mode and potency. | Various (Anthelmintics, Kinase Inhibitors) | nih.govresearchgate.net |
| Imidazole N1 | Substitution with bulky groups | Can enhance or decrease activity depending on the target's binding pocket size. | Various | nih.gov |
| Amine of Side Chain | Conversion to amides or sulfonamides | Modulates hydrogen bonding and lipophilicity, often improving cell-based activity. | Kinase Inhibitors | nih.gov |
This table is illustrative and based on general findings for the broader class of benzimidazole derivatives, providing a predictive framework for this compound.
Theoretical Ligand Efficiency and Lipophilicity Index in the Context of Target Interactions
In the early stages of drug discovery, it is crucial to optimize not just potency but also the "quality" of a molecule. Theoretical metrics like Ligand Efficiency (LE) and Ligand Lipophilicity Efficiency (LLE) are valuable tools for this purpose. researchgate.net They help in selecting candidates that are more likely to have favorable drug-like properties.
Ligand Efficiency (LE) measures the binding energy per heavy atom of a molecule. It is a useful metric for identifying small fragments that bind efficiently and have the potential to be developed into more potent leads.
Ligand Lipophilicity Efficiency (LLE) relates the potency of a compound to its lipophilicity (logP). Higher LLE values are desirable, as they indicate that a compound achieves its potency without excessive lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. researchgate.net
For this compound, its relatively small size and the presence of polar groups suggest it could be an efficient starting point for optimization. The benzimidazole core itself contributes significantly to binding through hydrogen bonds and π-π stacking interactions, while the ethylamine side chain can engage in further specific interactions. nih.gov Studies on benzimidazole derivatives have shown that maintaining a balance between potency and lipophilicity is key to successful drug design. nih.gov
Table 2: Theoretical Physicochemical Properties of this compound and Related Scaffolds
| Compound/Scaffold | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Significance for Drug Design |
| (1S)-1-(1H-benzimidazol-2-yl)ethanol | 162.19 | 1.3 | 2 | 2 | Parent alcohol, provides a baseline for polarity. nih.gov |
| 1-(1H-benzimidazol-2-yl)ethanone | 160.17 | - | - | - | Ketone analog, alters electronic and hydrogen bonding properties. uni.luresearchgate.net |
| 2-(benzimidazol-1-yl)ethanamine | 161.20 | 0.4 | 1 | 2 | Isomeric amine, different substitution vector from the core. uni.lu |
XLogP3 is a computed measure of lipophilicity. Data for related compounds are presented for comparative purposes.
Pharmacophore Modeling and Ligand-Based Drug Design (Theoretical)
Pharmacophore modeling is a powerful computational technique that defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. tandfonline.comtandfonline.com For the benzimidazole class of compounds, several general pharmacophore models have been developed based on their activity against various targets.
A typical pharmacophore for a benzimidazole-based inhibitor often includes:
Aromatic Ring Feature: Corresponding to the benzimidazole ring system, which can engage in π-π stacking interactions. tandfonline.com
Hydrogen Bond Donor: The N-H group of the imidazole ring. nih.gov
Hydrogen Bond Acceptor: The nitrogen atom at position 3 of the imidazole ring. nih.govtandfonline.com
Hydrophobic Features: Often associated with substituents on the benzimidazole ring or the C2 side chain. tandfonline.com
In the context of this compound, the chiral amine group provides an additional key feature—a potential hydrogen bond donor and a positive ionizable group at physiological pH. This allows for specific electrostatic or hydrogen-bonding interactions that can be crucial for molecular recognition and can confer selectivity for a particular target. Ligand-based drug design would involve using this pharmacophore model to search for other molecules with similar features or to guide the synthesis of new derivatives with improved properties. nih.gov
Conformational Flexibility and its Influence on Molecular Recognition (Theoretical)
The ability of a molecule to adopt different shapes, or conformations, is critical for its interaction with a biological target. The conformational flexibility of this compound is primarily determined by the rotatable bond between the C2 atom of the benzimidazole ring and the chiral carbon of the ethylamine side chain.
The relative orientation of the ethylamine group with respect to the planar benzimidazole ring system can significantly influence how the molecule fits into a binding pocket. Theoretical conformational analysis can predict the low-energy conformations of the molecule, providing insights into the likely bioactive conformation. Molecular docking studies on related benzimidazole derivatives have shown that the side chain at the C2 position often adopts a specific conformation to place key functional groups, such as an amine or hydroxyl group, in optimal positions for interaction with amino acid residues in the target protein. nih.govukm.my The chirality of the side chain in this compound adds another layer of specificity, as one enantiomer may fit much better into a chiral binding pocket than the other.
Mechanistic Insights from SAR Studies on In Vitro Biological Activity
By combining the observations from systematic modifications, SAR studies on the broader benzimidazole class provide mechanistic insights into how these molecules function at a molecular level. nih.govresearchgate.net
Key mechanistic principles derived from SAR studies include:
The Role of the Benzimidazole Core: The N-H donor and N acceptor of the imidazole ring are often critical for anchoring the molecule to the target protein, typically through hydrogen bonds with the hinge region of kinases or the active site of other enzymes. ukm.my
Impact of C2 Substituents: The nature of the substituent at the C2 position is a primary determinant of potency and selectivity. The ethylamine group in this compound can act as a key interaction point, with the amine group potentially forming a salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding site.
Influence of Ring Substituents: Substituents on the benzene ring can fine-tune the electronic properties of the benzimidazole system, affecting the pKa of the imidazole nitrogens and the strength of hydrogen bonds. They can also provide additional hydrophobic or polar interactions to improve binding affinity. nih.gov
For example, in studies of benzimidazole derivatives as BRAF inhibitors, a propylamine (B44156) linker was found to be more effective than an ethylamine linker, and electron-withdrawing groups on a terminal phenyl ring enhanced activity. nih.gov This suggests that both the length and electronic nature of the side chains are critical for optimal interaction with the target. These principles provide a strong foundation for the rational design of future in vitro studies and the development of novel therapeutic agents based on the this compound scaffold.
Exploration of Biological Mechanisms and Target Interactions in Vitro
In Vitro Binding Studies with Biomolecular Targets
In vitro binding studies are fundamental in pharmacology and drug discovery to characterize the interaction of a compound with its biological targets. These assays are performed in a controlled environment outside of a living organism, typically using purified proteins or cell membranes.
Receptor Binding Assays (In Vitro)
Receptor binding assays are crucial for determining the affinity of a ligand for a specific receptor. These experiments typically involve incubating the compound of interest with a preparation of the target receptor and a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radioligand, the binding affinity of the test compound can be determined.
Despite the utility of this method, a thorough search of scientific databases yielded no publicly available data from receptor binding assays for (1S)-1-(1H-benzimidazol-2-yl)ethanamine. Consequently, its receptor binding profile remains uncharacterized.
Enzyme Inhibition Kinetics (In Vitro)
Enzyme inhibition assays are employed to assess the ability of a compound to interfere with enzyme activity. These studies measure the rate of an enzymatic reaction in the presence of varying concentrations of the potential inhibitor. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are determined to quantify the compound's potency and mode of inhibition.
No specific enzyme inhibition data for this compound has been reported in the scientific literature. Therefore, its potential to act as an enzyme inhibitor against any specific target is currently unknown.
Protein-Ligand Interaction Analysis (In Vitro)
A variety of biophysical techniques are used to study the direct interaction between a compound and a protein target. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding affinity, kinetics, and thermodynamics of the interaction, as well as structural insights into the binding site.
There are no published studies detailing the use of these techniques to investigate the protein-ligand interactions of this compound.
Cellular Studies Investigating Subcellular Localization and Pathway Modulation (In Vitro)
Cellular assays are critical for understanding how a compound behaves within a biological system. Techniques such as fluorescence microscopy using tagged versions of the compound or target proteins can reveal the subcellular localization of the compound and its potential sites of action. Furthermore, various molecular biology techniques can be used to investigate how the compound modulates specific signaling pathways within the cell.
The scientific literature lacks any reports on the subcellular localization or pathway modulation effects of this compound in any cell line.
Molecular Mechanisms of Action in Cell-Free Systems and Cell Lines (In Vitro)
Investigating the molecular mechanism of action involves elucidating the precise biochemical and cellular events through which a compound exerts its effects. This can be achieved using cell-free systems, which contain the basic machinery for biological processes like transcription and translation, or through detailed studies in various cell lines.
To date, no studies have been published that elucidate the molecular mechanism of action of this compound in either cell-free systems or established cell lines.
In Vitro Off-Target Binding Profiling
There is no available data on the in vitro off-target binding profile for this compound.
Functional Assays in Isolated Biological Systems (In Vitro)
The in vitro functional activity of the chiral amine, this compound, remains an area with limited publicly available data. Extensive searches of scientific literature and bioactivity databases did not yield specific functional assay results, such as IC50 or EC50 values, for this particular enantiomer.
However, the broader class of benzimidazole-containing compounds has been the subject of numerous investigations, revealing a wide spectrum of biological activities. These studies, while not directly pertaining to this compound, provide a foundational context for its potential biological roles. Functional assays on related benzimidazole (B57391) derivatives have demonstrated their capacity to interact with various biological targets, including enzymes and receptors.
For instance, various substituted benzimidazoles have been evaluated for their inhibitory effects on different enzymes. These assays are crucial in drug discovery to determine the concentration of a compound required to inhibit a specific biological or biochemical function by half, commonly expressed as the IC50 value. Similarly, the half maximal effective concentration (EC50) is determined in functional assays to quantify the concentration of a ligand that induces a response halfway between the baseline and maximum effect.
While no specific data tables for this compound can be presented due to the absence of published research, the general methodologies used to assess the functional activity of analogous compounds are well-established. These typically involve:
Enzyme Inhibition Assays: These assays measure the effect of a compound on the catalytic activity of a specific enzyme. The data generated would typically be presented in a table showing the target enzyme and the corresponding IC50 value.
Receptor Binding Assays: These experiments determine the affinity of a compound for a particular receptor. The results are often expressed as the inhibition constant (Ki) or as an IC50 value from a competitive binding experiment.
Cell-Based Functional Assays: These assays assess the effect of a compound on the function of a whole cell, such as cell proliferation, apoptosis, or signaling pathway activation. The data would be presented as IC50 or EC50 values.
Given the structural similarity of this compound to other biologically active benzimidazoles, it is plausible that this compound could exhibit activity in one or more of these assay types. However, without direct experimental evidence, any potential biological targets or mechanisms of action remain speculative. Further research is required to elucidate the specific in vitro functional profile of this compound.
Applications in Advanced Organic Synthesis and Catalysis
(1S)-1-(1H-benzimidazol-2-yl)ethanamine as a Chiral Ligand in Asymmetric Catalysis
Chiral ligands are fundamental to asymmetric catalysis, modifying the selectivity of a metal center to favor the formation of one enantiomer of a product over the other. Conceptually, this compound possesses features that make it a potential candidate for a chiral ligand: a stereogenic center adjacent to a coordinating amino group and a benzimidazole (B57391) ring which can also coordinate with a metal.
Transition Metal-Catalyzed Asymmetric Reactions
Despite the potential for this compound to act as a C2-symmetric or non-symmetrical P,N-ligand, a thorough search of scientific literature did not yield specific examples or data tables of its application in transition metal-catalyzed asymmetric reactions. Research in this area tends to focus on other, more established chiral benzimidazole-containing ligands.
Organocatalytic Asymmetric Transformations
Use of this compound in Chiral Derivatization for Analytical Purposes
Chiral derivatizing agents are employed to convert enantiomers into diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. An effective chiral derivatizing agent must react quickly and quantitatively with the target enantiomers. Although this compound has a primary amine group suitable for such reactions, there is no specific documentation found that details its use as a chiral derivatizing agent for analytical purposes.
Role in the Synthesis of Complex Organic Molecules as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of larger, more complex molecules, such as natural products or pharmaceuticals. beilstein-journals.org The stereochemistry of the building block is transferred to the final product. While this compound is commercially available and could theoretically serve as a chiral building block, specific examples of its incorporation into the synthesis of complex organic molecules are not documented in the available literature.
Flow Chemistry Applications for this compound Synthesis or Derivatization
Flow chemistry, or continuous flow processing, offers advantages in terms of safety, efficiency, and scalability for chemical synthesis. This technology is increasingly applied to the production of active pharmaceutical ingredients (APIs) and other fine chemicals. However, a review of the literature did not uncover any specific studies detailing the synthesis or derivatization of this compound using flow chemistry methodologies.
Research Perspectives in Materials Science and Engineering
Incorporation of (1S)-1-(1H-benzimidazol-2-yl)ethanamine into Functional Materials (e.g., polymers, MOFs)
The bifunctional nature of this compound, featuring a reactive amine group and a versatile benzimidazole (B57391) ring, makes it an excellent candidate for integration into various material architectures, including polymers and metal-organic frameworks (MOFs).
The incorporation of benzimidazole units into polymer backbones is a well-established strategy for enhancing the thermal and mechanical properties of materials. For instance, polyimides containing benzimidazole rings have demonstrated excellent thermal stability, with glass transition temperatures (Tg) exceeding 300 °C, and superior adhesion to substrates like copper. acs.orgrsc.org The introduction of the chiral amine functionality of this compound as a monomer or a functionalizing agent could lead to the synthesis of novel chiral polymers. These polymers could find applications in chiral chromatography, asymmetric catalysis, and as membranes for enantioselective separations. The synthesis of such polymers could be achieved through N-C coupling reactions, similar to the synthesis of poly(aryl ether)s and poly(benzimidazole sulfone)s. acs.org
In the realm of metal-organic frameworks (MOFs), the use of chiral ligands is a key strategy for creating homochiral frameworks with applications in enantioselective separation and catalysis. researchgate.net The amine group and the nitrogen atoms of the imidazole (B134444) ring in this compound can act as coordination sites for metal ions, making it a promising chiral ligand for the synthesis of novel MOFs. The synthesis of MOFs using benzimidazole-based ligands has been successfully demonstrated, yielding structures with high porosity and crystallinity. rsc.orgresearchgate.netnih.gov By employing this compound as a building block, it is conceivable to construct chiral MOFs with precisely defined pore environments capable of stereoselective recognition.
Table 1: Potential Polymer and MOF Systems Incorporating this compound
| Material Type | Potential Monomer/Ligand | Synthetic Approach | Potential Properties and Applications |
| Chiral Polyimide | This compound and a dianhydride | Polycondensation | High thermal stability, enhanced adhesion, chiral stationary phase for HPLC. |
| Chiral Polyamide | This compound and a diacyl chloride | Interfacial polymerization | Enantioselective membranes, chiral sensors. |
| Chiral MOF | This compound and a metal salt (e.g., Zn(NO₃)₂, Cu(NO₃)₂) | Solvothermal synthesis | Enantioselective separation, asymmetric catalysis, chiral sensing. |
Chiral Recognition Materials Utilizing this compound
Chiral recognition is a critical process in many areas of science and technology, from pharmaceuticals to materials science. The development of materials capable of distinguishing between enantiomers is of paramount importance. The inherent chirality of this compound makes it a prime candidate for the design of such materials.
The benzimidazole moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, while the chiral amine group provides a specific stereochemical environment. These interactions can be exploited to create materials that exhibit selective binding towards one enantiomer of a chiral guest molecule over the other. The synthesis of chiral benzimidazole-functionalized thioureas has demonstrated the potential of this approach, with these molecules showing promise in various biological applications. nih.gov
Materials functionalized with this compound could be employed as chiral selectors in high-performance liquid chromatography (HPLC) or as the active component in chiral sensors. The principle of operation for such sensors could be based on changes in optical or electronic properties upon selective binding of a chiral analyte.
Optoelectronic Properties of Materials Containing the Benzimidazole Amine Moiety
Benzimidazole derivatives are known to possess interesting photophysical and electronic properties, making them suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs). The benzimidazole ring can act as an electron-transporting or hole-blocking layer in these devices.
Theoretical studies on vinyl-fused benzimidazole derivatives have shown that the electronic structure, including the HOMO-LUMO energy gap, can be tuned by modifying the substituents on the benzimidazole ring. nih.gov This tunability allows for the design of materials with specific optoelectronic properties. The incorporation of the chiral amine group of this compound could introduce chiroptical properties, such as circularly polarized luminescence (CPL), to these materials.
While specific data on the optoelectronic properties of this compound are not yet widely available, the known properties of related benzimidazole derivatives suggest that materials incorporating this compound could exhibit promising performance in optoelectronic applications. Research in this area would involve the synthesis of thin films or the dispersion of the compound in a polymer matrix to fabricate and characterize optoelectronic devices.
Table 2: Predicted Optoelectronic Properties of Materials Based on this compound
| Property | Predicted Characteristic | Potential Application |
| Absorption Spectrum | UV-Vis absorption due to π-π* transitions in the benzimidazole ring. | UV-filters, photoinitiators. |
| Emission Spectrum | Fluorescence in the blue or UV region, tunable by substitution. | Emitting layer in OLEDs, fluorescent probes. |
| Electron Affinity | Potentially high, facilitating electron transport. | Electron transport material in OLEDs and organic solar cells. |
| Ionization Potential | Tunable, influencing hole injection/transport properties. | Hole blocking material in OLEDs. |
| Chiroptical Activity | Circular dichroism and circularly polarized luminescence. | Chiral light-emitting devices, security features. |
Supramolecular Assemblies Involving this compound
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful bottom-up approach to the construction of complex and functional materials. The structure of this compound is well-suited for participating in supramolecular assembly.
The benzimidazole ring can engage in hydrogen bonding through its N-H group and π-π stacking interactions. The amine group can also form strong hydrogen bonds. These directional and specific interactions can be programmed to guide the self-assembly of the molecules into well-defined nanostructures, such as fibers, ribbons, or vesicles. The chirality of the molecule can be transferred to the supramolecular level, leading to the formation of helical or other chiral aggregates.
The synthesis of chiral trisubstituted benzimidazole supramolecules from amino acids has demonstrated the formation of H-aggregates through intramolecular hydrogen bonding and π-π stacking interactions. nih.gov The resulting supramolecular structures can exhibit interesting properties, such as gelation of organic solvents and stimuli-responsive behavior. The investigation of the supramolecular assembly of this compound could lead to the development of novel "smart" materials with applications in areas such as drug delivery, sensing, and catalysis.
Future Research Directions and Emerging Areas
Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The future synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanamine will likely pivot towards greener and more efficient manufacturing processes. Current synthetic routes, while effective at the laboratory scale, may face challenges in terms of scalability, cost-effectiveness, and environmental impact. Future research is anticipated to concentrate on overcoming these limitations.
Key areas of focus will include the development of one-pot synthesis procedures, which can reduce the number of intermediate purification steps, thereby saving time, and resources, and minimizing waste. The application of flow chemistry is another promising direction, offering precise control over reaction parameters, improved safety, and the potential for continuous manufacturing. Furthermore, the exploration of alternative, more environmentally benign solvents and catalysts will be crucial for aligning the synthesis of this compound with the principles of green chemistry.
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, lower operational costs. |
| Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Enhanced safety, better scalability, precise control over reaction conditions. |
| Green Catalysis | Utilization of catalysts that are environmentally friendly, such as biocatalysts or earth-abundant metal catalysts. | Reduced environmental impact, potential for higher selectivity, lower toxicity. |
| Alternative Solvents | Employing solvents like water, supercritical fluids, or ionic liquids in place of traditional volatile organic compounds. | Improved safety profile, reduced pollution, potential for novel reactivity. |
Exploration of New Biological Targets and Pathways (In Vitro)
The benzimidazole (B57391) core is a well-established pharmacophore found in a variety of approved drugs. However, the full biological potential of this compound remains to be unlocked. Future in vitro studies are expected to venture beyond currently known activities and explore novel biological targets and cellular pathways.
High-throughput screening (HTS) of large compound libraries against a diverse array of cellular and biochemical assays will be instrumental in identifying new biological activities. This could unveil previously unconsidered therapeutic applications, such as in the areas of neurodegenerative diseases, metabolic disorders, or as modulators of the immune system. The specific stereochemistry of the (1S) configuration may offer unique interactions with chiral biological macromolecules, a hypothesis that warrants thorough investigation.
| Potential Biological Target Class | Examples | Relevance for this compound |
| Kinases | Protein kinases involved in cell signaling and proliferation. | Potential for anticancer or anti-inflammatory applications. |
| G-Protein Coupled Receptors (GPCRs) | Receptors involved in a wide range of physiological processes. | Broad therapeutic potential across multiple disease areas. |
| Ion Channels | Channels that control the flow of ions across cell membranes. | Applications in cardiovascular and neurological disorders. |
| Enzymes | Metabolic enzymes or enzymes involved in pathogenic processes. | Potential for antimicrobial, antiviral, or metabolic disease treatments. |
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. For this compound, advanced computational techniques can provide profound insights into its behavior and interactions at the molecular level, thereby guiding and accelerating experimental research.
Molecular docking simulations can be employed to predict the binding modes and affinities of this compound with various biological targets, helping to prioritize experimental testing. Quantum mechanics calculations, such as Density Functional Theory (DFT), can elucidate its electronic properties, reactivity, and spectroscopic characteristics. Furthermore, molecular dynamics (MD) simulations can be used to study the conformational dynamics and interactions of the molecule in a simulated biological environment.
| Computational Technique | Application for this compound | Anticipated Outcome |
| Molecular Docking | Predicting the binding orientation and affinity to biological targets. | Identification of high-potential biological targets for in vitro screening. |
| Density Functional Theory (DFT) | Calculating electronic structure, reactivity, and spectroscopic properties. | Understanding of chemical reactivity and prediction of spectral data. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in solution or bound to a target. | Insights into conformational flexibility and the stability of molecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Prediction of the activity of novel derivatives and guidance for lead optimization. |
Integration with Artificial Intelligence and Machine Learning for Theoretical Drug Discovery
The synergy between artificial intelligence (AI), machine learning (ML), and chemical research is poised to revolutionize the discovery of new molecules. For this compound, AI and ML can be leveraged to explore vast chemical spaces and predict the properties of novel derivatives without the need for immediate synthesis and testing.
Machine learning models can be trained on existing data from other benzimidazole compounds to predict various properties, including bioactivity, toxicity, and pharmacokinetic profiles. Generative AI models can design novel molecules based on the this compound scaffold with optimized properties for specific biological targets. This in silico approach can significantly reduce the time and cost associated with the early stages of drug discovery.
| AI/ML Application | Description | Impact on Research for this compound |
| Predictive Modeling | Training models to predict properties like bioactivity, toxicity, and solubility. | Rapid screening of virtual libraries of derivatives to identify promising candidates. |
| Generative Models | Using AI to design new molecules with desired properties. | De novo design of novel compounds based on the core scaffold for specific targets. |
| Image Analysis | Automating the analysis of high-content screening images. | High-throughput analysis of cellular responses to the compound. |
| Natural Language Processing (NLP) | Extracting insights from scientific literature. | Accelerated knowledge discovery and hypothesis generation. |
Development of Next-Generation Chiral Catalysts and Materials
Beyond its potential biological activities, the chiral nature of this compound makes it an attractive candidate for applications in asymmetric catalysis and materials science. The development of novel chiral ligands and catalysts is a cornerstone of modern organic synthesis, enabling the selective production of enantiomerically pure compounds.
The amine and benzimidazole functionalities of this molecule provide two potential coordination sites for metal centers, making it a promising scaffold for a new class of chiral ligands. These ligands could find applications in a variety of asymmetric transformations. Furthermore, the incorporation of this chiral building block into polymers or metal-organic frameworks (MOFs) could lead to the development of new materials with unique optical, electronic, or catalytic properties.
| Application Area | Potential Role of this compound | Future Research Direction |
| Asymmetric Catalysis | As a chiral ligand for metal-catalyzed reactions. | Synthesis and evaluation of metal complexes for various asymmetric transformations. |
| Chiral Polymers | As a monomeric unit for the synthesis of chiral polymers. | Investigation of the polymerization of derivatives and the properties of the resulting materials. |
| Metal-Organic Frameworks (MOFs) | As a chiral building block for the construction of MOFs. | Design and synthesis of novel MOFs for applications in chiral separations or catalysis. |
| Chiral Sensors | As a recognition element for the detection of other chiral molecules. | Development of sensors for applications in analytical chemistry and diagnostics. |
Q & A
Basic Question: What are the optimal synthetic routes for (1S)-1-(1H-benzimidazol-2-yl)ethanamine, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
The synthesis typically involves condensation of o-phenylenediamine derivatives with acetyl chloride or ketone precursors under reflux conditions. For example, 1-(1H-benzimidazol-2-yl)ethanone can be synthesized by reacting 1H-benzimidazole with acetyl chloride, followed by reduction to yield the target amine . Key adjustments to improve yield include:
- Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Maintaining reflux temperatures between 80–100°C to prevent side reactions.
- Purification : Column chromatography with silica gel (eluent: methanol/dichloromethane, 1:9) to isolate the product .
Advanced Question: How does the stereochemistry at the chiral center influence the compound’s interaction with biological targets, and what methodologies are recommended for enantiomeric purity assessment?
Methodological Answer:
The (1S)-configuration is critical for binding to chiral receptors, such as enzymes or ion channels. To assess enantiomeric purity:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) mobile phase, monitoring at 254 nm.
- X-ray crystallography : Co-crystallize the compound with a chiral coformer (e.g., tartaric acid derivatives) to confirm absolute configuration .
- Circular dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate stereochemical integrity .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data from different studies be reconciled?
Methodological Answer:
- 1D/2D NMR : Assign signals using , , and HSQC spectra. For example, the benzimidazole proton signals typically appear at δ 7.2–8.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 188.1075 for C₉H₁₁N₃).
- IR spectroscopy : Identify NH/amine stretches (~3300 cm⁻¹) and C=N vibrations (~1600 cm⁻¹).
Resolving contradictions : Cross-validate data with authentic standards and ensure solvent effects (e.g., DMSO vs. CDCl₃) are accounted for .
Advanced Question: What strategies can resolve contradictions in reported biological activity data, particularly regarding cytotoxicity versus therapeutic potential?
Methodological Answer:
- Dose-response profiling : Conduct MTT assays across a wide concentration range (0.1–100 µM) to distinguish cytotoxic vs. therapeutic thresholds.
- Target specificity studies : Use RNA interference (siRNA) to knock down putative targets (e.g., kinase enzymes) and assess activity loss.
- Metabolic stability assays : Evaluate hepatic microsomal stability to identify if rapid metabolism contributes to inconsistent in vivo results .
Basic Question: What are the common impurities encountered during synthesis, and how can they be identified and mitigated?
Methodological Answer:
- Dimerization byproducts : Bis-benzimidazole derivatives (e.g., 1,4-bis(1H-benzimidazol-1-yl)but-2-ene) may form during prolonged heating. Monitor via LC-MS ([M+H]⁺ at m/z 339.2) .
- Unreacted intermediates : Use TLC (silica gel, ethyl acetate/hexane 1:1) to detect residual o-phenylenediamine (Rf ~0.3).
- Mitigation : Introduce inert atmospheres (N₂/Ar) to prevent oxidation and optimize reaction times .
Advanced Question: How can computational methods predict the compound’s reactivity in novel reactions, and what experimental validations are necessary?
Methodological Answer:
- DFT calculations : Model transition states for nucleophilic attacks (e.g., at the benzimidazole C2 position) using Gaussian 16 with B3LYP/6-31G(d).
- Molecular docking : Predict binding affinities to biological targets (e.g., PARP-1) using AutoDock Vina.
- Experimental validation : Synthesize derivatives (e.g., tetrazole analogs) via Huisgen cycloaddition and compare predicted vs. observed reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
